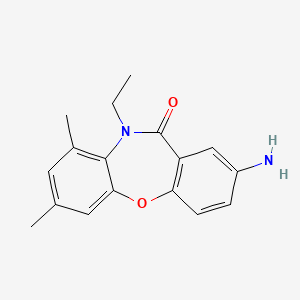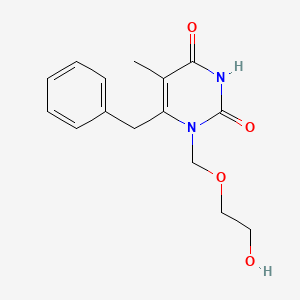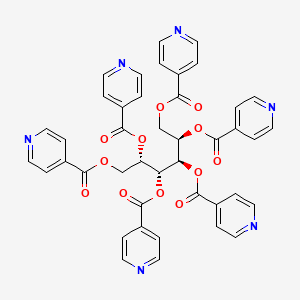
D-Glucitol, hexa-4-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, hexa-4-pyridinecarboxylate typically involves the esterification of D-glucitol with pyridinecarboxylic acid derivatives. The reaction is carried out under controlled conditions, often using catalysts to facilitate the esterification process. Common reagents include pyridinecarboxylic acid chlorides and D-glucitol, with solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of immobilized enzymes as catalysts can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
D-Glucitol, hexa-4-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the pyridinecarboxylate groups to pyridine alcohols.
Substitution: Nucleophilic substitution reactions can replace the pyridinecarboxylate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
D-Glucitol, hexa-4-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research explores its potential as a drug delivery agent and its interactions with biological targets.
Mechanism of Action
The mechanism of action of D-Glucitol, hexa-4-pyridinecarboxylate involves its interaction with specific molecular targets. The pyridinecarboxylate groups can bind to enzymes or receptors, modulating their activity. This binding can affect various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
D-Glucitol, tetra-3-pyridinecarboxylate: A similar compound with four pyridinecarboxylate groups.
1,5-Anhydro-D-glucitol: A related compound with different functional groups attached to the glucitol core.
Uniqueness
D-Glucitol, hexa-4-pyridinecarboxylate is unique due to its six pyridinecarboxylate groups, which provide multiple sites for interaction with biological targets. This makes it more versatile compared to similar compounds with fewer functional groups .
Properties
CAS No. |
80466-03-1 |
|---|---|
Molecular Formula |
C42H32N6O12 |
Molecular Weight |
812.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5,6-pentakis(pyridine-4-carbonyloxy)hexyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C42H32N6O12/c49-37(27-1-13-43-14-2-27)55-25-33(57-39(51)29-5-17-45-18-6-29)35(59-41(53)31-9-21-47-22-10-31)36(60-42(54)32-11-23-48-24-12-32)34(58-40(52)30-7-19-46-20-8-30)26-56-38(50)28-3-15-44-16-4-28/h1-24,33-36H,25-26H2/t33-,34+,35-,36-/m1/s1 |
InChI Key |
RQPJZGKKQMIOCI-IYKITFJXSA-N |
Isomeric SMILES |
C1=CN=CC=C1C(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6 |
Canonical SMILES |
C1=CN=CC=C1C(=O)OCC(C(C(C(COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



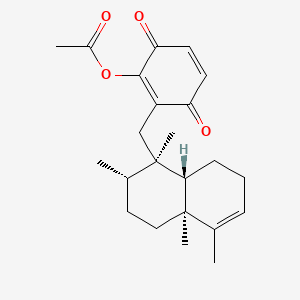
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
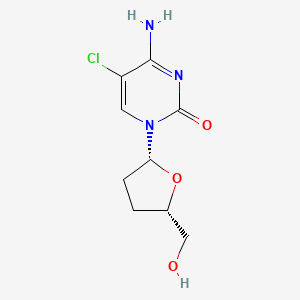
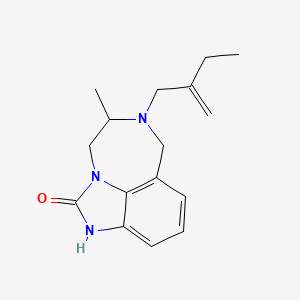
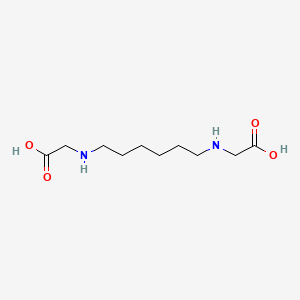



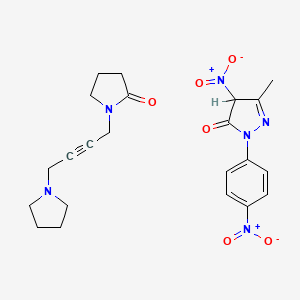
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)

